molecular formula C16H21FN2O2 B4641949 1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide CAS No. 1060812-97-6

1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide

Cat. No.: B4641949
CAS No.: 1060812-97-6
M. Wt: 292.35 g/mol
InChI Key: XOMAVXIPSYQWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-N-propyl-3-piperidinecarboxamide is a piperidine-based compound featuring a 4-fluorobenzoyl group at position 1 and an N-propyl carboxamide substituent at position 3 of the piperidine ring.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-2-9-18-15(20)13-4-3-10-19(11-13)16(21)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAVXIPSYQWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219776
Record name 1-(4-Fluorobenzoyl)-N-propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-97-6
Record name 1-(4-Fluorobenzoyl)-N-propyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorobenzoyl)-N-propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide typically involves a multi-step process. One common method includes the following steps:

Scientific Research Applications

a. Antidepressant Activity

Research indicates that piperidine derivatives, including 1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide, exhibit antidepressant properties. These compounds often target multiple neurotransmitter systems, particularly serotonin receptors, enhancing mood and cognitive function. For instance, studies have shown that similar piperidine-based compounds can act as serotonin transporter inhibitors and receptor modulators, suggesting potential for treating depression and anxiety disorders .

b. Anticancer Properties

The piperidine framework has been extensively studied for its anticancer activity. A notable study synthesized several derivatives of piperidine, including those with a fluorobenzoyl group, which demonstrated significant antiproliferative effects against human leukemia cell lines (K562 and Reh). The most potent compound in this series was found to induce apoptosis effectively, highlighting the potential of this compound in cancer therapy .

a. Inhibition of Plasmodium falciparum

This compound has shown promise as an inhibitor of the Plasmodium falciparum equilibrative nucleoside transporter type 1. Such inhibition can disrupt nucleotide transport in the malaria parasite, representing a novel approach in anti-malarial drug development. The ability to target specific transporters involved in parasite survival offers a strategic advantage in combating malaria .

a. Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathways often include acylation reactions to introduce the fluorobenzoyl moiety followed by various modifications to optimize biological activity .

b. Structure-Activity Relationship

Understanding the SAR is crucial for enhancing the efficacy of piperidine derivatives. Modifications at the N-terminal position and variations in substituents on the aromatic rings have been shown to significantly affect biological activity. For example, introducing electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines .

Case Studies

StudyFindings
Kambappa et al., 2011Discovered that derivatives with nitro and fluoro substitutions exhibited strong antiproliferative activity against leukemia cells .
MDPI ResearchHighlighted the role of piperazine-containing drugs in overcoming multidrug resistance in cancer therapy .
Patent AnalysisIdentified novel piperazine derivatives as effective anti-parasitic agents targeting Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its specific substituents. Key analogs and their distinguishing features are summarized below:

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The N-propyl chain balances lipophilicity, enhancing membrane permeability compared to shorter-chain analogs (e.g., methyl or ethyl groups) .
  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .
  • Target Selectivity : The piperidine-carboxamide scaffold may favor CNS targets, whereas sulfonamide or pyridazine-containing analogs (e.g., N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide) target peripheral enzymes or receptors .

Biological Activity

1-(4-Fluorobenzoyl)-N-propyl-3-piperidinecarboxamide is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N2_{2}O
  • Molecular Weight : 264.31 g/mol

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive molecules.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protein Kinase B (Akt) : The compound has shown potential as an inhibitor of the PI3K-Akt signaling pathway, which is crucial in regulating cell growth and survival. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention .
  • Antihypertensive Activity : Research indicates that compounds similar to this compound exhibit hypotensive effects. In animal studies, these compounds have demonstrated significant reductions in arterial blood pressure, suggesting their potential use in treating hypertension .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
PKB Inhibition Selective inhibition of Akt with potential anti-cancer effects
Hypotensive Effects Significant reduction in blood pressure in rat models at doses as low as 10 mg/kg
Tranquilizing Activity Ability to block conditioned responses in behavioral tests in rats

Case Studies and Research Findings

  • Cancer Therapy : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by downregulating Akt signaling pathways. This suggests its potential as an anti-cancer agent .
  • Behavioral Studies : Behavioral assays conducted on rodents indicated that the compound effectively reduces anxiety-like behaviors, supporting its tranquilizing properties. These studies involved conditioned response tests where the compound was administered prior to exposure to stress-inducing stimuli .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolic profile and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzoyl)-N-propyl-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.